REACTION_CXSMILES
|
[Mg].C([Mg])CCC.[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Cl-].[NH4+]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:16]([C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7][CH:8]=1)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:4.5|
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at an internal temperature of 30 to 45°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for two hours at the same temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was lowered to 0 to 5° C.
|
Type
|
ADDITION
|
Details
|
was added at an internal temperature of 0 to 10° C.
|
Type
|
CUSTOM
|
Details
|
to synthesize iodeindole-1-ylmagnesium
|
Type
|
CUSTOM
|
Details
|
was lowered to below −15° C
|
Type
|
CUSTOM
|
Details
|
The slurry of the iodeindole-1-ylmagnesium prepared previously
|
Type
|
CUSTOM
|
Details
|
at −15 to −10° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for more one hour at the same temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature was then raised further to 20 to 25° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After this reaction
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at 10° C. or less
|
Type
|
CUSTOM
|
Details
|
to carry out quenching
|
Type
|
ADDITION
|
Details
|
Acetone (220 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the internal temperature was raised to 50 to 65° C.
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
CUSTOM
|
Details
|
The organic layer of the upper layer was then collected
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated so as
|
Type
|
CONCENTRATION
|
Details
|
to be concentrated
|
Type
|
ADDITION
|
Details
|
Methanol (20 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
After cooled to an internal temperature of 2 to 10° C.
|
Type
|
FILTRATION
|
Details
|
a precipitated crystal was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 72.2% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |